Benzofurazan-5-carbonyl chloride

AMPA receptor modulation Medicinal Chemistry Chemical Process Development

Benzofurazan-5-carbonyl chloride (2,1,3-benzoxadiazole-5-carbonyl chloride) is a heterocyclic acyl chloride with the molecular formula C7H3ClN2O2 and a molecular weight of 182.57 g/mol. It serves as a critical activated building block for introducing the benzofurazan fluorophore into larger molecular architectures via amide or ester bond formation.

Molecular Formula C7H3ClN2O2
Molecular Weight 182.56 g/mol
CAS No. 126147-86-2
Cat. No. B154002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofurazan-5-carbonyl chloride
CAS126147-86-2
Molecular FormulaC7H3ClN2O2
Molecular Weight182.56 g/mol
Structural Identifiers
SMILESC1=CC2=NON=C2C=C1C(=O)Cl
InChIInChI=1S/C7H3ClN2O2/c8-7(11)4-1-2-5-6(3-4)10-12-9-5/h1-3H
InChIKeyODCMBRSQNVPDOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzofurazan-5-carbonyl Chloride (CAS 126147-86-2): Key Intermediate for AMPA Modulators & Fluorescent Probes


Benzofurazan-5-carbonyl chloride (2,1,3-benzoxadiazole-5-carbonyl chloride) is a heterocyclic acyl chloride with the molecular formula C7H3ClN2O2 and a molecular weight of 182.57 g/mol . It serves as a critical activated building block for introducing the benzofurazan fluorophore into larger molecular architectures via amide or ester bond formation. The compound is a key precursor to Farampator (CX-691/Org 24448), a positive allosteric modulator of AMPA-type glutamate receptors that has been progressed to clinical evaluation [1]. Its solid-state melting point is reported at 55 °C, with a boiling point of 282.1 °C at 760 mmHg [2].

Why Regioisomerism and Activation Status Prohibit Ad Hoc Substitution of Benzofurazan-5-carbonyl Chloride


Generic substitution of benzofurazan-5-carbonyl chloride is not feasible because both the position of the carbonyl chloride on the benzofurazan ring and the activation state of the carboxyl group critically define the biological activity of downstream products. The 5-position substitution pattern is essential for pharmacological activity: only amides derived from the 5-carbonyl isomer yield potent AMPA receptor modulators, whereas the 4-carbonyl or N-oxide analogs lack the required receptor-binding geometry [1]. Furthermore, the acyl chloride is mechanistically distinct from the corresponding carboxylic acid; direct amidation with the acid requires coupling agents and proceeds under slower kinetics, whereas the acyl chloride provides instant reactivity at ambient temperature, which is crucial for synthesizing moisture-sensitive or thermally labile derivatives .

Quantitative Procurement Evidence for Benzofurazan-5-carbonyl Chloride: Head-to-Head Performance vs. Closest Analogs


Synthetic Efficiency vs. Carboxylic Acid in Farampator Production

The acyl chloride enables a direct, single-step synthesis of 1-(benzofurazan-5-ylcarbonyl)piperidine (Farampator) without coupling agents, in contrast to the carboxylic acid which requires carbonyldiimidazole (CDI) activation. The patent literature demonstrates that using the pre-activated acid chloride avoids the gas evolution and purification steps associated with CDI coupling, while maintaining comparable 69% isolated yield [1]. This translates to reduced process complexity and faster reaction setup in laboratory-scale synthesis.

AMPA receptor modulation Medicinal Chemistry Chemical Process Development

Defined Regioisomer: Potent AMPA Receptor PAM Activity Dependent on 5-Position

The 5-substitution regioisomer is decisive for biological activity. Farampator (1-(benzofurazan-5-ylcarbonyl)piperidine) acts as a positive allosteric modulator of AMPA receptors [1]. In contrast, the corresponding 1-(benzofurazan-4-ylcarbonyl)piperidine or amides derived from the N-oxide (benzofuroxan) series lack this specific pharmacological profile. The AMPA receptor enhancement assay is sensitive to the position of the carbonyl attachment on the benzofurazan core, as established in structure-activity relationship (SAR) studies within the patent family [2].

AMPA Receptor Positive Allosteric Modulator CNS Drug Discovery

Direct Incorporation of Established Benzofurazan Fluorophore via Reactive Acyl Chloride Handle

The benzofurazan core is a validated, small-molecule fluorophore with favorable photophysical properties for biological labeling. The 5-carbonyl chloride provides a direct conjugation handle to primary amines, generating stable amide-linked fluorescent probes. In contrast, the widely used 4-chloro-7-nitrobenzofurazan (NBD-Cl) relies on nucleophilic aromatic substitution (SNAr), which requires elevated temperatures and longer reaction times. The acyl chloride reacts with amines at room temperature within minutes, enabling labeling of thermally sensitive biomolecules . The fluorescence quantum yield of the benzofurazan core is tunable by the 5-substituent, as quantified in photophysical studies of nine 5-substituted analogs [1].

Fluorescent Probes Chemical Biology Bioimaging

Proven Application Scenarios for Benzofurazan-5-carbonyl Chloride Backed by Core Evidence


Synthesis of Farampator and AMPA Receptor PAM Tool Compounds

The most substantiated use of benzofurazan-5-carbonyl chloride is the synthesis of Farampator (1-(benzofurazan-5-ylcarbonyl)piperidine), a clinical-stage AMPA receptor positive allosteric modulator. The acyl chloride is uniquely suited for this application because it delivers the required 5-regioisomer and allows single-step amidation without auxiliary coupling reagents, as documented in the patent-protected synthetic routes . Neuroscience and CNS drug discovery laboratories can rely on this building block to generate SAR libraries around the benzofurazan-5-carboxamide scaffold.

Construction of Fluorescent Bioconjugates and Derivatization Reagents

For chemical biology applications requiring covalent fluorescent labeling of proteins, peptides, or small-molecule ligands, benzofurazan-5-carbonyl chloride offers the benzofurazan fluorophore with a reactive acyl chloride handle. Its fast, room-temperature amine reactivity distinguishes it from SNAr-based probes such as NBD-Cl, enabling labeling of sensitive biological samples with minimal structural perturbation . The photophysical tunability of the 5-substituted benzofurazan core further allows researchers to adjust the fluorescence quantum yield via the amide substituent choice [1].

Precursor for Anti-Leishmanial Screening Compounds

Benzofurazan-5-carbonyl chloride has demonstrated activity against Leishmania amastigotes, placing it as a starting material for synthesizing antileishmanial drug candidates . The reactive acyl chloride facilitates rapid generation of amide and ester libraries for phenotypic screening against Leishmania species, a strategy supported by the reported biological activity of the parent compound and its close analogs.

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